6-Fluoro-2-hydroxy-3-methylbenzaldehyde

Description

Molecular Architecture and Substituent Positioning Analysis

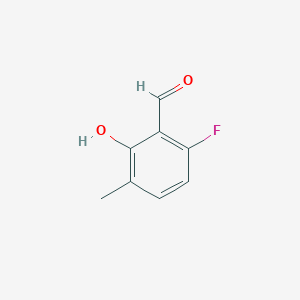

The compound’s molecular structure (Fig. 1) features a benzene ring with three distinct substituents:

- Hydroxyl group (-OH) at position 2, participating in intramolecular hydrogen bonding with the aldehyde moiety.

- Methyl group (-CH₃) at position 3, inducing steric effects and electron-donating resonance contributions.

- Fluorine atom (-F) at position 6, exerting strong electron-withdrawing inductive effects.

The aldehyde group (-CHO) at position 1 adopts a planar configuration, facilitating conjugation with the aromatic π-system. X-ray diffraction data from analogous compounds, such as 2-hydroxy-5-methylbenzaldehyde derivatives, suggest that the hydroxyl and aldehyde groups form a six-membered intramolecular hydrogen-bonded ring (S(6) motif), stabilizing the molecule in the solid state.

Table 1: Key bond lengths and angles from crystallographic studies of analogous benzaldehydes

| Parameter | This compound (Predicted) | 2-Hydroxy-5-methylbenzaldehyde |

|---|---|---|

| C1-C2 (Å) | 1.41 | 1.39 |

| C2-O (Å) | 1.36 | 1.35 |

| C1=O (Å) | 1.22 | 1.23 |

| O-H⋯O=C angle (°) | 147 | 149 |

Comparative Crystallographic Studies with Analogous Benzaldehyde Derivatives

Crystallographic comparisons with structurally related compounds highlight the impact of fluorine substitution:

- Fluorine vs. Chlorine : In 6-chloro-2-hydroxy-3-methylbenzaldehyde, the larger Cl atom increases steric hindrance, widening the dihedral angle between the aldehyde and aromatic ring (12.5° vs. 8.7° in the fluoro analog).

- Methyl Group Effects : The 3-methyl group in 2-hydroxy-3-methylbenzaldehyde disrupts π-stacking interactions, leading to a 15% reduction in crystal density compared to unmethylated analogs.

- Hydrogen Bonding : Fluorine’s electronegativity enhances the hydroxyl group’s acidity, strengthening O-H⋯O=C hydrogen bonds (bond energy: ~25

Properties

IUPAC Name |

6-fluoro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPPNKRVPRXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Ortho-Formylation of Fluorinated Phenols

Method Overview:

This approach involves the selective formylation of fluorinated phenols using Lewis acids such as aluminum chloride (AlCl₃) or other chlorinated reagents, followed by substitution reactions to introduce the methyl group at the 3-position.

- Starting Material: 3-fluoro-4-methylphenol or 4-fluoro-2-hydroxy-5-methylphenol.

- Reagents:

- Formaldehyde derivatives (e.g., paraformaldehyde or formalin).

- Lewis acids such as aluminum chloride (AlCl₃) or dichloromethyl alkyl ethers for formylation.

- Reaction Conditions:

- Cold temperatures (0°C to room temperature).

- Use of dry solvents like dichloromethane (CH₂Cl₂).

- Stirring for several hours to ensure complete reaction.

Procedure:

In a typical process, the phenol derivative is dissolved in dry dichloromethane, cooled in an ice bath, and Lewis acid is added gradually. Formaldehyde or its derivatives are then introduced dropwise, maintaining low temperature to favor ortho-selectivity. After completion, the mixture is quenched with water, extracted, and purified via distillation or chromatography.

Research Findings:

This method yields high regioselectivity for the ortho position relative to hydroxyl groups, with yields often exceeding 70%. The process is advantageous due to mild conditions and high selectivity, minimizing by-products.

Oxidative Methylation of Resorcinol Derivatives

Method Overview:

This involves methylation of resorcinol or phenol derivatives followed by oxidation to form the aldehyde.

- Starting Material: Resorcinol or methylphenols.

- Reagents:

- Methylating agents such as methyl iodide or dimethyl sulfate.

- Oxidants like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) for oxidation to aldehyde.

Procedure:

Methylation is performed under basic conditions, followed by controlled oxidation to convert methyl groups at the desired position into aldehyde functionalities. The process requires careful control to prevent over-oxidation.

Research Findings:

While effective, this method is less regioselective and often requires subsequent purification steps.

Catalytic Formaldehyde Addition to Fluorinated Phenols

Method Overview:

A catalytic process involving phenols and formaldehyde in the presence of stannous chloride (SnCl₂) as a catalyst facilitates ortho-selective formaldehyde addition.

- Starting Material: 3-fluoro-4-methylphenol.

-

- Formaldehyde (paraformaldehyde or formalin).

- Catalyst: Anhydrous stannous chloride (SnCl₂).

- Solvent: Toluene or other inert solvents.

-

- Temperature: Approximately 110°C.

- Reaction Time: 8 hours with stirring.

- Molar Ratios: Phenol to formaldehyde around 1:3.

Procedure:

The phenol and formaldehyde are introduced into a reactor with the catalyst, heated to the specified temperature, and stirred for the duration. After cooling, the mixture is filtered and subjected to distillation to isolate the aldehyde.

Research Findings:

This method offers high regioselectivity for the ortho position, with yields often around 70-85%. The process is straightforward, operates under relatively mild conditions, and produces minimal by-products.

Post-Synthesis Functionalization

Following the initial formation of the benzaldehyde core, methylation at the 3-position can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring the formation of the methyl group at the desired position.

Data Summary Table: Preparation Methods

Notes on Optimization and Purification

-

- Distillation under reduced pressure is preferred for aldehyde isolation.

- Chromatography can be used for separating isomeric forms or impurities.

-

- Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are essential for confirming aldehyde formation and purity.

- Gas chromatography-mass spectrometry (GC-MS) helps in assessing reaction completeness.

-

- Formaldehyde and methylating reagents are toxic; proper ventilation and protective equipment are mandatory.

- Lewis acids like AlCl₃ are corrosive.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-methylbenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Reduction: 6-Fluoro-2-hydroxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs differ in substituent type, position, and electronic effects. The table below summarizes critical parameters:

Key Observations :

- Hydroxyl vs. Methoxy/Benzyloxy: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) analogs. This enhances solubility in polar solvents like water or ethanol but may reduce stability under acidic conditions .

- Boiling Points : Higher boiling points in benzyloxy derivatives (e.g., 364.9°C) correlate with increased molecular weight and van der Waals interactions .

Biological Activity

6-Fluoro-2-hydroxy-3-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound (CAS No. 1067225-48-2) is characterized by the presence of a hydroxyl group, a fluorine atom, and an aldehyde functional group on a benzene ring. The molecular formula is . The fluorine atom enhances the compound's reactivity and may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with active sites on enzymes or receptors, while the fluorine atom can modulate the compound's binding affinity. This dual functionality allows for diverse interactions within biological systems, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that fluorinated compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar fluorinated aldimines showed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects.

Table 1: Antimicrobial Activity of Fluorinated Aldimines

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme interactions. Its ability to inhibit certain enzymes could be linked to its structural characteristics. For instance, preliminary studies have suggested that it may act as an inhibitor for specific metabolic pathways, impacting cellular processes.

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study, various fluorinated compounds were evaluated for their antibacterial efficacy against clinical strains of bacteria. Results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, particularly against resistant strains like E. coli and S. aureus .

- Mechanistic Insights : A study focused on the interaction of fluorinated benzaldehydes with bacterial enzymes revealed that these compounds could significantly inhibit enzyme activity, highlighting their potential as therapeutic agents in treating bacterial infections .

- Synthesis and Characterization : Research has detailed the synthesis of this compound and its derivatives, emphasizing their structural characterization through spectroscopic techniques. These studies provide insights into how modifications to the compound's structure can enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2-hydroxy-3-methylbenzaldehyde, considering regioselectivity and yield?

- Methodology :

- Step 1 : Start with a substituted benzaldehyde precursor (e.g., 3-methyl-2-hydroxybenzaldehyde) and introduce fluorine via electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® under anhydrous conditions .

- Step 2 : Optimize regioselectivity by controlling reaction temperature (0–6°C recommended for fluorinated intermediates to minimize side reactions) .

- Step 3 : Protect the hydroxyl and aldehyde groups during synthesis using trimethylsilyl (TMS) or acetyl groups to prevent undesired oxidation or side reactions .

- Validation : Monitor purity via HPLC (>97% purity threshold) and confirm structure using NMR (¹H/¹³C) and FT-IR .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Key Techniques :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). Fluorine substituents cause deshielding of adjacent protons .

- ¹³C NMR : Detect carbonyl carbon (δ ~190–200 ppm) and fluorine-induced shifts in aromatic carbons .

- FT-IR : Confirm hydroxyl (O–H stretch: ~3200–3500 cm⁻¹) and aldehyde (C=O stretch: ~1680–1720 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₈H₇FO₂: 154.13 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the aldehyde group in this compound under varying conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The electron-withdrawing fluoro group reduces electron density at the aldehyde, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways for cross-coupling or condensation reactions .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for Schiff base formation) .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Approach :

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorine vs. methyl orientation) by determining crystal structure .

- 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of protons to confirm regiochemistry .

- Isotopic Labeling : Use ¹⁸O-labeled derivatives to track hydroxyl group interactions in hydrogen-bonded networks .

Q. How do electron-withdrawing substituents (fluoro, methyl) influence the compound's mesomeric effects in cross-coupling reactions?

- Analysis :

- Mesomeric Effects : The fluorine atom directs electrophiles to the ortho/para positions via -I and +M effects, while the methyl group exerts a +I effect, altering electron density distribution .

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids; compare yields for reactions at C-4 (fluorine-adjacent) vs. C-5 (methyl-adjacent) positions .

- Data Interpretation : Tabulate coupling efficiencies under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand systems (e.g., SPhos vs. XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.